molecular formula C5H7NO5P- B11105709 2-(Acetylamino)-3-(dioxido-lambda~5~-phosphanyl)propanoate

2-(Acetylamino)-3-(dioxido-lambda~5~-phosphanyl)propanoate

Cat. No.: B11105709
M. Wt: 192.09 g/mol
InChI Key: AOYBQXRUJPMLSB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an acetylamino group, a hydroxyl group, and a phosphoryl group attached to a propanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of an amino acid derivative followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the presence of solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic effects and its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism by which 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE exerts its effects involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The phosphoryl group can be involved in phosphorylation reactions, which are critical in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylamino and phosphoryl derivatives, such as:

Uniqueness

What sets 2-(ACETYLAMINO)-3-HYDROXYPHOSPHORYLPROPANOATE apart is its specific combination of functional groups, which allows it to participate in a unique set of chemical reactions and interactions. This makes it particularly valuable in research focused on understanding complex biochemical processes and developing new therapeutic agents .

Properties

Molecular Formula

C5H7NO5P-

Molecular Weight

192.09 g/mol

IUPAC Name

2-acetamido-3-phosphopropanoate

InChI

InChI=1S/C5H8NO5P/c1-3(7)6-4(5(8)9)2-12(10)11/h4H,2H2,1H3,(H,6,7)(H,8,9)/p-1

InChI Key

AOYBQXRUJPMLSB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC(C[P+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.